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Compound of Interest

Compound Name: 4-(Methylsulfonyl)phenol

Cat. No.: B050025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-
(Methylsulfonyl)phenol. Detailed experimental protocols and tabulated spectral data are

presented to support researchers in the identification, characterization, and application of this

compound in scientific and drug development endeavors.

Chemical Structure and Properties
IUPAC Name: 4-(methylsulfonyl)phenol Synonyms: 4-Hydroxyphenyl methyl sulfone, p-

(Methylsulfonyl)phenol CAS Number: 14763-60-1 Molecular Formula: C₇H₈O₃S Molecular

Weight: 172.20 g/mol Appearance: Tan to pink-brown powder.[1] Melting Point: 90-95 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR spectral data for 4-(Methylsulfonyl)phenol, along

with a typical experimental protocol.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-(Methylsulfonyl)phenol exhibits distinct signals corresponding to

the aromatic protons and the methyl protons of the sulfonyl group.
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Table 1: ¹H NMR Spectral Data of 4-(Methylsulfonyl)phenol

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.80 (approx.) Doublet 2H
Aromatic (ortho to -

SO₂CH₃)

7.00 (approx.) Doublet 2H
Aromatic (ortho to -

OH)

3.04 Singlet 3H -SO₂CH₃

Solvent: CDCl₃, Standard: TMS at 0.00 ppm

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of 4-(Methylsulfonyl)phenol

Chemical Shift (δ) ppm Assignment

161.4 C-OH (aromatic)

130.8 Aromatic CH

129.6 C-SO₂CH₃ (aromatic)

116.3 Aromatic CH

44.9 -SO₂CH₃

Solvent: CDCl₃

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(Methylsulfonyl)phenol in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used.

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) is

common to simplify the spectrum to single lines for each unique carbon.

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio.

A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum using the solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS, at 0 ppm).

Perform baseline correction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://spectrabase.com/spectrum/3pjJwp1du7a
https://www.benchchem.com/product/b050025#spectral-data-of-4-methylsulfonyl-phenol-nmr-ir-ms
https://www.benchchem.com/product/b050025#spectral-data-of-4-methylsulfonyl-phenol-nmr-ir-ms
https://www.benchchem.com/product/b050025#spectral-data-of-4-methylsulfonyl-phenol-nmr-ir-ms
https://www.benchchem.com/product/b050025#spectral-data-of-4-methylsulfonyl-phenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

